molecular formula C14H20O2 B8503025 Ethyl 4-tert-butyl-2-methylbenzoate

Ethyl 4-tert-butyl-2-methylbenzoate

Cat. No.: B8503025
M. Wt: 220.31 g/mol
InChI Key: FDBUMUWQKFKLKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-tert-butyl-2-methylbenzoate is a substituted benzoate ester characterized by a tert-butyl group at the para position (C4) and a methyl group at the ortho position (C2) on the benzene ring. Its molecular formula is inferred as C₁₄H₂₀O₂, with a calculated molecular weight of 220.31 g/mol (based on structural analogs in evidence).

This compound is likely synthesized via esterification of 4-tert-butyl-2-methylbenzoic acid with ethanol. While direct data on its applications are absent in the provided evidence, structural analogs suggest roles as intermediates in organic synthesis, agrochemicals, or fragrances .

Properties

Molecular Formula

C14H20O2

Molecular Weight

220.31 g/mol

IUPAC Name

ethyl 4-tert-butyl-2-methylbenzoate

InChI

InChI=1S/C14H20O2/c1-6-16-13(15)12-8-7-11(9-10(12)2)14(3,4)5/h7-9H,6H2,1-5H3

InChI Key

FDBUMUWQKFKLKE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)C(C)(C)C)C

Origin of Product

United States

Comparison with Similar Compounds

Ethyl 4-tert-butylbenzoate ()

  • Molecular Formula : C₁₃H₁₈O₂
  • Molecular Weight : 206.28 g/mol
  • Substituents : Single tert-butyl group at C4.
  • Key Differences :
    • Lacks the 2-methyl substituent, reducing steric hindrance.
    • Lower molecular weight (206.28 vs. 220.31 g/mol) due to absence of the methyl group.
    • Likely higher solubility in polar solvents compared to the target compound.
  • Applications : Used as a chemical intermediate; its simpler structure may facilitate reactions requiring less steric bulk .

Ethyl 4-[(3,5-di-tert-butyl-2-hydroxy-benzyl)amino]benzoate ()

  • Molecular Formula: C₂₄H₃₁NO₃
  • Molecular Weight : 381.51 g/mol
  • Substituents: Di-tert-butyl groups at C3/C5, hydroxyl group at C2, and amino-benzyl moiety.
  • Key Differences: Enhanced hydrogen-bonding capacity due to hydroxyl and amino groups. Higher molecular weight and rigidity, as evidenced by single-crystal X-ray data (T = 100 K, R factor = 0.058) . Potential applications in coordination chemistry or as a ligand due to the amino group.

Methyl 2-hydroxy-4-(2,2,2-trifluoroacetamido)benzoate ()

  • Substituents : Trifluoroacetamido (electron-withdrawing) and hydroxyl groups.
  • Key Differences :
    • Electron-withdrawing groups (e.g., -CF₃) increase metabolic stability but reduce electron density on the aromatic ring.
    • Contrasts with the target compound’s electron-donating tert-butyl and methyl groups.

Structural and Functional Implications

Steric and Electronic Effects

  • The tert-butyl group enhances lipophilicity, favoring membrane permeability in biological systems .
  • Di-tert-butyl Analog (): Bulky substituents may impede crystallization, though the hydroxyl and amino groups facilitate intermolecular interactions, as shown in its crystallographic data .

Bioactivity Potential

  • Ethyl acetate extracts of spices () highlight benzoate esters as bioactive agents.

Data Table: Key Properties of Compared Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Potential Applications
Ethyl 4-tert-butyl-2-methylbenzoate C₁₄H₂₀O₂ 220.31 4-tert-butyl, 2-methyl Agrochemicals, Fragrances
Ethyl 4-tert-butylbenzoate () C₁₃H₁₈O₂ 206.28 4-tert-butyl Organic Synthesis Intermediates
Ethyl 4-[(3,5-di-tert-butyl...) () C₂₄H₃₁NO₃ 381.51 3,5-di-tert-butyl, 2-hydroxy Ligand Synthesis, Crystallography
Methyl 2-hydroxy-4-(trifluoroacetamido)... C₁₀H₈F₃NO₄ 263.17 2-hydroxy, 4-CF₃CONH Pharmaceuticals

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.